2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-16(19-17-20-21-18-22(17)11-12-24-18)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWFXMOWWUQUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the reaction of 2,2-diphenylacetic acid with appropriate triazole and thiazole derivatives. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Triazolo-Thiadiazole vs. Triazolo-Thiazole
The replacement of the thiadiazole ring (e.g., in 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) with a thiazole ring alters electronic and steric properties. Thiadiazole-containing compounds, such as HTP and ITP, demonstrate potent heparanase inhibition due to enhanced hydrogen bonding and π-π interactions . In contrast, the thiazole core in the target compound may improve metabolic stability, as sulfur in thiazole is less electronegative than in thiadiazole, reducing susceptibility to oxidative degradation .
Substituent Effects on Bioactivity
- Dichloro Substitution: The compound 2,2-dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC50 = 30±1 nM for CDK5/p25) shows higher potency than its non-halogenated analogs, likely due to increased electron-withdrawing effects and enzyme affinity .
- Diphenyl vs.
Pharmacological Activity Profiles
Enzyme Inhibition
Triazolo-thiadiazoles like ITP (4-iodo-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol) inhibit heparanase at nanomolar concentrations, a critical target in cancer metastasis .
Antimicrobial Activity
Bis-triazolo-thiadiazoles (e.g., compound 5e, MIC = 8 µg/mL against Staphylococcus aureus) highlight the importance of aryl substituents for broad-spectrum antimicrobial effects . The diphenyl group in the target compound could similarly enhance interactions with bacterial cell walls or enzyme active sites.
Comparative Data Table
Biological Activity
2,2-Diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that has garnered attention for its potential pharmacological activities. This compound combines triazole and thiazole moieties, which are known for their diverse biological properties. Research has indicated its promise in various therapeutic areas including antimicrobial and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl)-2,2-diphenylacetamide |
| Molecular Formula | C18H16N4OS |
| Molecular Weight | 336.41 g/mol |
| CAS Number | 933218-93-0 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole-thiadiazole hybrids have shown promising activity against various bacterial strains. A study reported that certain derivatives demonstrated effective inhibition of bacterial growth at concentrations as low as 10 μg/mL against E. coli and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For example:
- In vitro tests revealed that related compounds inhibited the proliferation of human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.28 to 10 μg/mL .
- The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell growth and proliferation .
The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors. It may inhibit enzymes involved in critical pathways of microbial growth or cancer cell proliferation. The binding affinity to these targets can lead to significant biological effects including apoptosis in cancer cells.
Case Studies
Several studies have documented the biological activity of triazole-thiadiazole derivatives:
- Study on Anticancer Activity : A derivative showed an IC50 value of 3.29 μg/mL against HCT116 cells and 10 μg/mL against H460 cells .
- Antimicrobial Efficacy : Another study highlighted the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
Triazole-thiazole core formation : Cyclocondensation of thiosemicarbazides with α-haloketones under acidic conditions to form the triazolothiazole backbone.
Acetamide functionalization : Reaction of the triazolothiazole intermediate with 2,2-diphenylacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify intermediates via recrystallization (ethanol/water).
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.5 ppm for diphenyl protons, δ 4.1–4.3 ppm for acetamide methylene).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 406.12).
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Start with:
- Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus and Candida albicans, using zones of inhibition (ZOI) as metrics .
- Cytotoxicity : MTT assays on human fibroblast lines (e.g., NIH/3T3) to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational methods enhance synthesis design and reaction optimization for this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
- Machine Learning : Train models on existing triazolothiazole reaction datasets to predict optimal solvents/reagents (e.g., acetone vs. DMF for cyclization yields) .
- Example : ICReDD’s workflow combines quantum calculations with experimental feedback loops to reduce trial-and-error synthesis .
Q. How to resolve contradictions in reported biological activity data for triazolothiazole derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., diphenyl vs. methoxyphenyl) and correlate with activity trends. For example, 3,4-dimethoxyphenyl analogs show enhanced antifungal activity due to improved membrane penetration .
- Targeted Assays : Use molecular docking (AutoDock Vina) to assess binding affinity to specific enzymes (e.g., fungal CYP51) and validate via SPR (surface plasmon resonance) .
Q. What advanced purification techniques are critical for isolating enantiomers or polymorphs of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 85:15) to resolve enantiomers, monitored by polarimetry.
- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., acetonitrile vs. toluene) with in-situ Raman spectroscopy to track form transitions .
Q. How to design stability studies under varying environmental conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
- Hydrolytic Stress : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : 3% H₂O₂ at 40°C.
- Analytical Monitoring : Track degradation products via UPLC-PDA and LC-MS/MS, identifying major impurities (e.g., sulfoxide derivatives under oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
